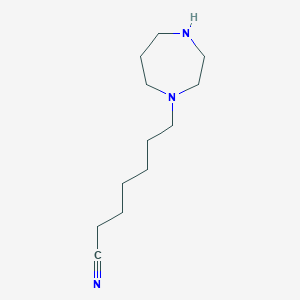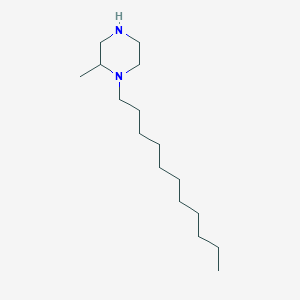
7-(1,4-Diazepan-1-yl)heptanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(1,4-Diazepan-1-yl)heptanenitrile is a chemical compound with the molecular formula C12H23N3 It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, attached to a heptanenitrile chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,4-Diazepan-1-yl)heptanenitrile typically involves the reaction of 1,4-diazepane with a suitable heptanenitrile derivative. One common method is the nucleophilic substitution reaction where 1,4-diazepane reacts with 7-bromoheptanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
7-(1,4-Diazepan-1-yl)heptanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles like amines or alcohols replace the nitrile group to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Amides, esters.
科学研究应用
7-(1,4-Diazepan-1-yl)heptanenitrile is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the development of new compounds.
Biology: In the study of enzyme interactions and as a potential ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 7-(1,4-Diazepan-1-yl)heptanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
7-(1,4-Diazepan-1-yl)heptanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
7-(1,4-Diazepan-1-yl)heptanamine: Contains an amine group instead of a nitrile group.
1,4-Diazepane: The parent compound without the heptanenitrile chain.
Uniqueness
7-(1,4-Diazepan-1-yl)heptanenitrile is unique due to the presence of both the diazepane ring and the nitrile group, which confer distinct chemical and biological properties
属性
IUPAC Name |
7-(1,4-diazepan-1-yl)heptanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c13-7-4-2-1-3-5-10-15-11-6-8-14-9-12-15/h14H,1-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBRSVRELVUCGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)
![3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344641.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)
![1-[(2,6-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344670.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344690.png)
![2-[3-(1,4-Diazepan-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6344707.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)
